molecular formula C30H27NO8 B2944945 methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-25-0

methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2944945
CAS RN: 449766-25-0
M. Wt: 529.545
InChI Key: GKGMZCOWZJEVEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester could undergo hydrolysis, and the chromene and tetrahydroisoquinoline moieties could participate in various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications

The compound's structural motifs, such as the tetrahydroisoquinoline and chromene units, are integral in the synthesis of complex heterocyclic compounds. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the compound's utility in generating diverse heterocyclic architectures Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A. (2014). Additionally, enantioselective syntheses of alkaloids such as laudanidine and armepavine from deprotonated α-aminonitriles, leveraging structures akin to the query compound, illustrate its relevance in asymmetric synthesis and the preparation of bioactive molecules Blank, N., & Opatz, T. (2011).

Pharmacological and Biological Research

The compound's framework is also pivotal in the synthesis of optically active diaryl tetrahydroisoquinoline derivatives, which are of interest for their potential as catalysts in stereocontrol reactions, indicative of their applications in creating enantioselective drugs Naicker, T., Govender, T., Kruger, H., & Maguire, G. E. (2011).

Material Science and Chemical Engineering

Furthermore, derivatives related to the query compound find applications in material science and chemical engineering, such as in the synthesis of new heterocyclic compounds with potential optical and electronic properties. Studies on derivatives like "methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate" elucidate the formation of strong intramolecular hydrogen bonds, which could influence the design of novel materials with specific physicochemical characteristics Kovalenko, S., et al. (2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity .

properties

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO8/c1-35-26-15-19-12-13-31(28(32)23-14-20-6-4-5-7-25(20)39-30(23)34)24(22(19)16-27(26)36-2)17-38-21-10-8-18(9-11-21)29(33)37-3/h4-11,14-16,24H,12-13,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGMZCOWZJEVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=CC=CC=C4OC3=O)COC5=CC=C(C=C5)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

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